molecular formula C22H36N2O2 B4032436 NN'-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE

NN'-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE

Cat. No.: B4032436
M. Wt: 360.5 g/mol
InChI Key: BFIMPPVMZHKIOV-UHFFFAOYSA-N
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Description

NN’-BIS(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE is a complex organic compound characterized by its bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE typically involves the reaction of bicyclo[2.2.1]heptane derivatives with butanediamide under specific conditions. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN’-BIS(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)BUTANEDIAMIDE is unique due to its specific bicyclo[2.2.1]heptane structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

N,N'-bis[1-(2-bicyclo[2.2.1]heptanyl)ethyl]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-13(19-11-15-3-5-17(19)9-15)23-21(25)7-8-22(26)24-14(2)20-12-16-4-6-18(20)10-16/h13-20H,3-12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMPPVMZHKIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCC(=O)NC(C)C3CC4CCC3C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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